Butyric acid, 4-(benzoyl(((4,5-dihydro-1H-imidazol-2-yl)(3-hydroxypropyl)amino)methyl)amino)-
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Overview
Description
Butyric acid, 4-(benzoyl(((4,5-dihydro-1H-imidazol-2-yl)(3-hydroxypropyl)amino)methyl)amino)- is a complex organic compound that features a butyric acid backbone with a benzoyl group and an imidazole derivative
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of butyric acid, 4-(benzoyl(((4,5-dihydro-1H-imidazol-2-yl)(3-hydroxypropyl)amino)methyl)amino)- typically involves multiple steps The process begins with the preparation of the imidazole derivative, which is then coupled with a benzoyl groupThe reaction conditions often require the use of catalysts and specific solvents to ensure high yield and purity .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors. The process is optimized for efficiency and cost-effectiveness, often employing continuous flow techniques and advanced purification methods to achieve the desired product quality .
Chemical Reactions Analysis
Types of Reactions
Butyric acid, 4-(benzoyl(((4,5-dihydro-1H-imidazol-2-yl)(3-hydroxypropyl)amino)methyl)amino)- can undergo various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions may involve agents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, especially at the benzoyl group, using reagents like sodium methoxide
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents, reducing agents, and nucleophiles. The conditions often involve controlled temperatures, specific solvents, and catalysts to drive the reactions to completion .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols or amines .
Scientific Research Applications
Butyric acid, 4-(benzoyl(((4,5-dihydro-1H-imidazol-2-yl)(3-hydroxypropyl)amino)methyl)amino)- has several scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: The compound is investigated for its potential biological activities, including antimicrobial and antioxidant properties.
Medicine: Research explores its potential therapeutic applications, such as anti-inflammatory and anticancer activities.
Industry: It is used in the development of new materials and as a precursor for various industrial chemicals .
Mechanism of Action
The mechanism of action of butyric acid, 4-(benzoyl(((4,5-dihydro-1H-imidazol-2-yl)(3-hydroxypropyl)amino)methyl)amino)- involves its interaction with specific molecular targets. The imidazole moiety can bind to enzymes or receptors, modulating their activity. The benzoyl group may enhance the compound’s ability to penetrate cell membranes, increasing its efficacy .
Comparison with Similar Compounds
Similar Compounds
Imidazole Derivatives: Compounds like metronidazole and tinidazole share the imidazole core and exhibit similar biological activities.
Benzoyl Compounds: Benzoyl peroxide and benzoyl chloride are structurally related and used in various chemical applications
Uniqueness
Butyric acid, 4-(benzoyl(((4,5-dihydro-1H-imidazol-2-yl)(3-hydroxypropyl)amino)methyl)amino)- is unique due to its combination of functional groups, which confer distinct chemical and biological properties. This makes it a valuable compound for research and industrial applications .
Properties
CAS No. |
81186-17-6 |
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Molecular Formula |
C18H26N4O4 |
Molecular Weight |
362.4 g/mol |
IUPAC Name |
4-[benzoyl-[[4,5-dihydro-1H-imidazol-2-yl(3-hydroxypropyl)amino]methyl]amino]butanoic acid |
InChI |
InChI=1S/C18H26N4O4/c23-13-5-12-22(18-19-9-10-20-18)14-21(11-4-8-16(24)25)17(26)15-6-2-1-3-7-15/h1-3,6-7,23H,4-5,8-14H2,(H,19,20)(H,24,25) |
InChI Key |
DWJKHCPKJOPMFX-UHFFFAOYSA-N |
Canonical SMILES |
C1CN=C(N1)N(CCCO)CN(CCCC(=O)O)C(=O)C2=CC=CC=C2 |
Origin of Product |
United States |
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